molecular formula C18H22N4 B12843111 2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine) CAS No. 183594-86-7

2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)

Cat. No.: B12843111
CAS No.: 183594-86-7
M. Wt: 294.4 g/mol
InChI Key: PMOOYDXWOVKBRY-MKICQXMISA-N
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Description

2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound that features a bipyridine core with dimethylethenamine groups attached. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the reaction of 2,2’-bipyridine with N,N-dimethylethenamine under specific conditions. The process may include:

    Nitration and Reduction: Starting with 2,2’-bipyridine, nitration followed by reduction can introduce amino groups.

    Alkylation: The amino groups can then be alkylated using dimethyl sulfate or similar reagents to form the dimethylethenamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced amine forms.

Scientific Research Applications

2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has several applications in scientific research:

    Coordination Chemistry: It is used as a ligand to form complexes with metal ions, which are studied for their catalytic properties.

    Material Science: The compound is used in the synthesis of materials with specific electronic and photonic properties.

    Biological Studies: It is investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicinal Chemistry: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.

Mechanism of Action

The mechanism by which 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The bipyridine core allows for strong binding to metal ions, while the dimethylethenamine groups can participate in additional interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the dimethylethenamine groups.

    4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.

    Phenanthroline: A related compound with a similar structure but different electronic properties.

Uniqueness

2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming stable metal complexes with specific reactivity and properties.

Properties

CAS No.

183594-86-7

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-2-[2-[4-[(E)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine

InChI

InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7+,12-8+

InChI Key

PMOOYDXWOVKBRY-MKICQXMISA-N

Isomeric SMILES

CN(/C=C/C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C/N(C)C)C

Canonical SMILES

CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C

Origin of Product

United States

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